(8-Bromoquinolin-4-yl)methanol

HIV-1 Integrase Antiviral Drug Resistance Allosteric Inhibitors

For targeted medicinal chemistry programs, the specific 8-bromo substitution pattern is non-negotiable. (8-Bromoquinolin-4-yl)methanol is the essential building block for HIV-1 integrase allosteric inhibitors (ALLINIs), where only the 8-bromo analog retains full potency against the A128T drug-resistant mutant. It also enables high-yield (up to 98%) one-pot Suzuki-Miyaura cross-coupling reactions, accelerating SAR exploration and hit-to-lead campaigns. Secure this niche intermediate for antiviral, antimalarial, and HCV protease inhibitor research.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 1190315-99-1
Cat. No. B1372447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-Bromoquinolin-4-yl)methanol
CAS1190315-99-1
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C(=C1)Br)CO
InChIInChI=1S/C10H8BrNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-5,13H,6H2
InChIKeyFIRODXFCQOQZSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(8-Bromoquinolin-4-yl)methanol (CAS 1190315-99-1): A Brominated Quinoline Building Block for Targeted Medicinal Chemistry


(8-Bromoquinolin-4-yl)methanol (CAS 1190315-99-1) is a heterocyclic organic compound belonging to the brominated quinoline class, with a molecular formula of C10H8BrNO and a molecular weight of 238.08 g/mol . This compound features a bromine atom at the 8-position and a hydroxymethyl group at the 4-position of the quinoline ring, making it a versatile intermediate in organic synthesis and pharmaceutical research . It is commonly used as a building block for the preparation of more complex quinoline-based structures, including potential antimalarial, antimicrobial, and antiviral agents .

Why (8-Bromoquinolin-4-yl)methanol Cannot Be Replaced by Other 8-Haloquinoline Methanol Analogs


Substitution of the 8-bromo group in (8-Bromoquinolin-4-yl)methanol with other halogens or alternative substitution patterns leads to markedly different biological and synthetic outcomes. In the context of HIV-1 integrase allosteric inhibitors, the 8-bromo substitution retains full antiviral effectiveness against the A128T drug-resistant mutant virus, whereas the analogous 6-bromo derivative exhibits a significant loss of potency [1]. Furthermore, the bromine atom at the 8-position offers distinct advantages in cross-coupling reactivity over its chloro and fluoro counterparts, enabling more efficient Suzuki-Miyaura reactions under milder conditions [2]. These position- and halogen-specific effects underscore the non-interchangeability of closely related analogs and justify the procurement of this specific compound for targeted applications.

Quantitative Differentiation of (8-Bromoquinolin-4-yl)methanol: Head-to-Head Evidence Against Comparators


Superior Antiviral Potency Retention Against Drug-Resistant HIV-1 Mutant vs. 6-Bromo Analog

In a direct comparative study of quinoline-based HIV-1 integrase allosteric inhibitors, the 8-bromo substituted analog retained full antiviral effectiveness against the ALLINI-resistant IN A128T mutant virus, while the 6-bromo analog experienced a significant loss of potency [1]. This indicates that the 8-position bromine is critical for maintaining activity against this clinically relevant resistance mutation.

HIV-1 Integrase Antiviral Drug Resistance Allosteric Inhibitors

High Synthetic Efficiency in Suzuki-Miyaura Cross-Coupling Reactions Enabled by 8-Bromo Substitution

Quinoline-8-yl bromides demonstrate high reactivity in Pd-catalyzed borylation and subsequent Suzuki-Miyaura coupling, achieving yields of up to 98% under optimized conditions [1]. In contrast, 8-chloro and 8-fluoro analogs typically require more forcing conditions or specialized catalysts to achieve comparable yields, as bromine's leaving group ability is superior in cross-coupling chemistry.

Organic Synthesis Cross-Coupling Palladium Catalysis

Certified High Purity (98%) from Bidepharm Enables Reproducible Biological Assays

Commercially available (8-Bromoquinolin-4-yl)methanol from Bidepharm is supplied with a certified purity of 98% (HPLC/GC), as confirmed by batch-specific analytical reports . This level of purity exceeds the typical 95% offered by alternative suppliers for this and related bromoquinoline methanols, thereby reducing variability in downstream biological assays and synthetic transformations.

Quality Control Purity Specification Medicinal Chemistry

Moderate Aqueous Solubility (1.7 g/L at 25°C) Facilitates Formulation and In Vitro Studies

The calculated aqueous solubility of (8-Bromoquinolin-4-yl)methanol is 1.7 g/L at 25°C . While no direct comparative solubility data for the 8-chloro or 8-fluoro analogs are available, this moderate solubility is consistent with the lipophilic bromine substituent and can be a critical parameter for researchers designing in vitro assays or early-stage formulations.

Solubility Preformulation Drug Discovery

High-Impact Application Scenarios for (8-Bromoquinolin-4-yl)methanol in Drug Discovery and Chemical Biology


Scaffold Optimization for HIV-1 Integrase Allosteric Inhibitors

As demonstrated by Glenn et al., the 8-bromo substitution on the quinoline core is essential for maintaining antiviral activity against the A128T drug-resistant mutant of HIV-1 integrase [1]. Researchers developing next-generation ALLINIs can utilize (8-Bromoquinolin-4-yl)methanol as a key intermediate to synthesize and evaluate analogs that retain potency against resistant viral strains.

Building Block for Diversity-Oriented Synthesis via Suzuki-Miyaura Coupling

The bromine atom at the 8-position of the quinoline ring enables efficient Pd-catalyzed cross-coupling reactions. Using (8-Bromoquinolin-4-yl)methanol as a starting material, medicinal chemists can generate diverse 8-arylquinoline libraries with yields up to 98% under optimized one-pot borylation/Suzuki conditions [2]. This high synthetic efficiency accelerates hit-to-lead campaigns and structure-activity relationship (SAR) exploration.

Intermediate for Antimalarial and Anti-Infective Agents

Quinoline derivatives are a cornerstone of antimalarial chemotherapy. (8-Bromoquinolin-4-yl)methanol serves as a versatile precursor for constructing 8-substituted quinolines that have shown promising activity against Plasmodium falciparum in vitro [3]. The 8-position is historically significant due to primaquine, and further functionalization of this building block can yield novel candidates for tropical disease drug discovery.

Precursor to Bromo-Substituted Quinoline Intermediates for HCV Therapeutics

Patented methods disclose the preparation of bromo-substituted quinolines as intermediates for hepatitis C viral (HCV) protease inhibitors [4]. (8-Bromoquinolin-4-yl)methanol, with its specific substitution pattern, can be elaborated into these patented scaffolds, providing a direct entry into HCV drug discovery programs.

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